molecular formula C18H30O2 B087326 5,9,12-Octadecatrienoic acid CAS No. 13237-97-3

5,9,12-Octadecatrienoic acid

Cat. No.: B087326
CAS No.: 13237-97-3
M. Wt: 278.4 g/mol
InChI Key: HXQHFNIKBKZGRP-JRVLCRGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9,12-Octadecatrienoic acid: is a polyunsaturated fatty acid with the molecular formula C18H30O2 . It is characterized by an 18-carbon unbranched backbone with three double bonds located at the 5th, 9th, and 12th carbon atoms. This compound is one of the many structural isomers of octadecatrienoic acid, which differ in the position and configuration of the double bonds. It is commonly found in various plant oils and has significant biological, pharmaceutical, and industrial importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,9,12-Octadecatrienoic acid can be achieved through the biotransformation of α-linolenic acid using recombinant cells expressing specific enzymes. For instance, the production of 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid involves the use of Aspergillus nidulans diol synthase. The optimal conditions for this biotransformation include a pH of 7.0, a temperature of 40°C, and a shaking speed of 250 rpm .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as plant oils. The extraction process may include methods like Soxhlet extraction, followed by purification techniques such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5,9,12-Octadecatrienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides

Scientific Research Applications

Chemistry: 5,9,12-Octadecatrienoic acid is used as a precursor in the synthesis of various bioactive compounds and polymers. It is also employed in the study of lipid oxidation and the development of antioxidants .

Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antioxidant properties .

Medicine: this compound has been explored for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and metabolic disorders. Its derivatives are being studied for their pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers, surfactants, and lubricants. It is also utilized in the formulation of cosmetics and personal care products .

Mechanism of Action

The mechanism of action of 5,9,12-Octadecatrienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, such as prostaglandins and leukotrienes, which play roles in inflammation and immune responses. The compound interacts with molecular targets like peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa B (NF-κB), modulating gene expression and cellular signaling pathways .

Comparison with Similar Compounds

    α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils and known for its health benefits.

    γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil and used for its anti-inflammatory properties.

    Pinolenic acid (5Z,9Z,12Z): Found in pine seed oils.

    Columbinic acid (5E,9Z,12Z): Found in Thalictrum seed oils

Uniqueness: 5,9,12-Octadecatrienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to act as a precursor to various bioactive compounds and its role in modulating cellular functions make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(5E,9E,12E)-octadeca-5,9,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6+,10-9+,14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHFNIKBKZGRP-JRVLCRGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CC/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13237-97-3
Record name 5,9,12-Octadecatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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